

Navigating the Specificity of SWI5 Antibodies: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	SW15	
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For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of commercially available antibodies targeting the SWI5 protein, a key player in DNA repair and cell cycle regulation. We delve into their performance across various applications, supported by experimental data and detailed protocols, to facilitate informed purchasing decisions.

The SWI5 protein, a conserved factor from yeast to humans, is critically involved in the homologous recombination pathway for DNA double-strand break repair. In humans, it forms a complex with MEI5 (SWI5-MEI5) that interacts with RAD51, a central protein in this repair process. Given its crucial role, antibodies targeting SWI5 are invaluable tools for studying DNA repair mechanisms and their implications in diseases like cancer. However, the performance and specificity of commercially available antibodies can vary significantly. This guide aims to provide clarity by comparing available data on SWI5 antibodies.

Performance Comparison of Commercially Available SWI5 Antibodies

To aid in the selection of the most suitable SWI5 antibody for your research needs, the following table summarizes the available information on antibodies from various suppliers. The data is compiled from publicly available datasheets and validation reports. It is important to note that a direct, third-party comparative study with quantitative head-to-head data is not







readily available in the public domain. Therefore, the information presented here is based on the validation performed by the respective manufacturers.



Antibody Provider	Catalog Number	Туре	Validated Applicati ons	Species Reactivity (Verified)	Immunog en	Key Validation Data Highlight s
Atlas Antibodies	HPA05203 2	Polyclonal	IHC, ICC- IF	Human	Recombina nt Human SWI5 protein	Immunohis tochemical staining of human testis shows nuclear and cytoplasmi c positivity in cells in seminifero us ducts and Leydig cells.[1]
Cusabio	CSB- PA636328 LA01HU	Polyclonal	WB, ELISA, IHC, IF	Human, Mouse	Recombina nt Human DNA repair protein SWI5 homolog protein (54- 112AA)	Positive Western Blot detected in various mouse tissues including heart, liver, spleen, lung, kidney, brain, and stomach. IHC data shows



						staining of paraffin- embedded human kidney and colon cancer tissues. Immunoflu orescence data in MCF-7 cells is also provided. [2]
St John's Laboratory	STJ194616	Polyclonal	WB	Not explicitly stated, immunoge n is human protein	DNA repair protein SWI5 homolog (185-235 aa)	The antibody is stated to be suitable for Western Blot research application s.[3]

Note: The absence of a specific application from this table does not necessarily mean the antibody is unsuitable for that purpose, but rather that validation data for that application was not readily available from the manufacturer. Researchers are strongly encouraged to consult the original datasheets for the most up-to-date information and to perform their own validation experiments.

Cross-Reactivity Considerations: The ACE2 Paralog in Yeast



In the yeast Saccharomyces cerevisiae, SWI5 has a paralog named ACE2. While sharing some functional similarities, they also have distinct roles in gene regulation. For researchers working with yeast, it is crucial to consider the potential for cross-reactivity of SWI5 antibodies with ACE2. Although specific experimental data from antibody manufacturers on cross-reactivity with yeast ACE2 is limited, the sequence similarity between SWI5 and ACE2, particularly in the DNA-binding domain, suggests that cross-reactivity is a possibility. Researchers studying SWI5 in yeast should validate their antibodies using appropriate controls, such as an ACE2 knockout strain, to ensure specificity.

Experimental Protocols

Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for key applications used in the validation of SWI5 antibodies.

Western Blotting Protocol

- Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-30 μg of protein lysate by boiling in Laemmli sample buffer.
 Separate the proteins on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary SWI5 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.



- Washing: Repeat the washing step as described above.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block nonspecific binding with a blocking serum (e.g., normal goat serum) for 1 hour.
- Primary Antibody Incubation: Incubate the sections with the primary SWI5 antibody (diluted in antibody diluent as recommended) overnight at 4°C in a humidified chamber.
- Washing: Wash sections three times with PBS.
- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody.
- Washing: Repeat the washing step.
- Chromogen Detection: Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
- Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol

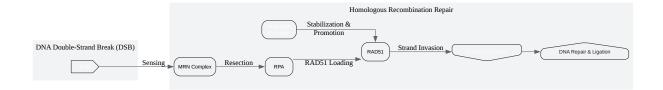
• Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.



- Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.
- Immunoprecipitation: Incubate the pre-cleared lysate with the primary SWI5 antibody overnight at 4°C with gentle rotation.
- Immune Complex Capture: Add protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.
- Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.
- Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
- Analysis: Analyze the eluted proteins by Western Blotting using the SWI5 antibody for detection.

Signaling Pathway and Experimental Workflow Visualization

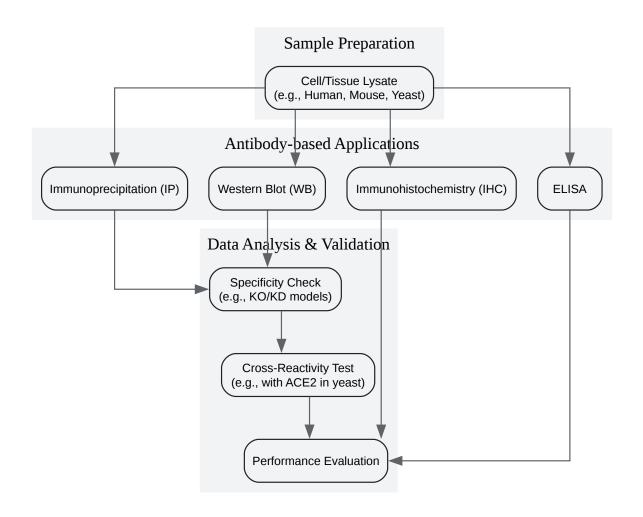
To visually represent the cellular context of SWI5 and the process of its investigation, the following diagrams have been generated using Graphviz.



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SWI5 in the Homologous Recombination Pathway.



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Workflow for SWI5 Antibody Validation.

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